![molecular formula C12H16ClNO2 B8809971 tert-butyl N-[(3-chlorophenyl)methyl]carbamate](/img/structure/B8809971.png)
tert-butyl N-[(3-chlorophenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(3-chlorophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chlorobenzylcarbamate typically involves the reaction of 3-chlorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the di-tert-butyl dicarbonate, leading to the formation of the carbamate.
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-chlorobenzylcarbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(3-chlorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Major Products Formed
Substitution Reactions: New carbamate derivatives with different substituents on the benzyl group.
Hydrolysis: 3-chlorobenzylamine and tert-butyl alcohol.
Oxidation and Reduction: Corresponding N-oxides or amines.
Aplicaciones Científicas De Investigación
tert-butyl N-[(3-chlorophenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-chlorobenzylcarbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. The carbamate can be selectively removed under acidic conditions, releasing the free amine for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting purposes.
Benzyl carbamate: Another carbamate with a benzyl group, used in organic synthesis.
Fluorenylmethoxycarbonyl (FMoc) carbamate: A protecting group for amines that can be removed under basic conditions.
Uniqueness
tert-butyl N-[(3-chlorophenyl)methyl]carbamate is unique due to the presence of the 3-chlorobenzyl group, which provides additional reactivity and selectivity in chemical reactions. The chlorine atom can be further functionalized, offering versatility in synthetic applications.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) |
Clave InChI |
KNSAZQXQJCTMLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



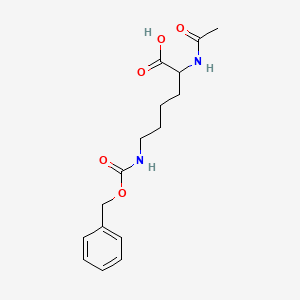

![(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B8809916.png)
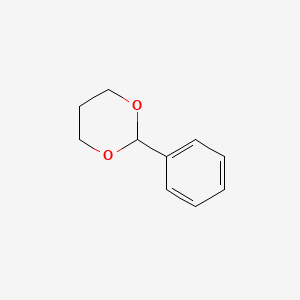

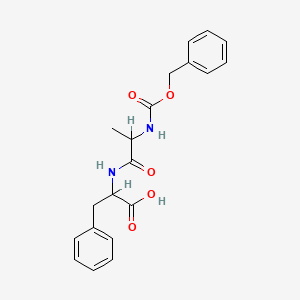

![Acetamide, N-[1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-B]pyridin-5-YL]-](/img/structure/B8809960.png)

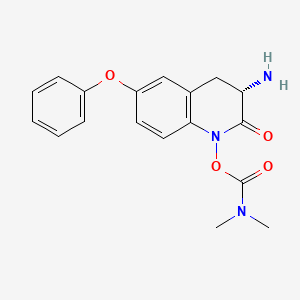

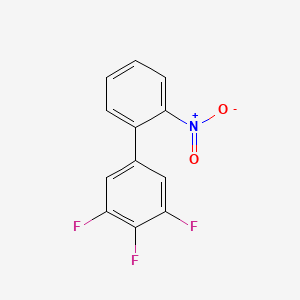
![Acetaldehyde, [4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B8809991.png)
